![molecular formula C17H22N2O4S B14434756 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine CAS No. 77426-54-1](/img/structure/B14434756.png)
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine is a compound that belongs to the class of sulfonamides. It is characterized by the presence of a dimethylamino group attached to a naphthalene ring, which is further connected to a sulfonyl group and D-valine. This compound is known for its fluorescent properties and is widely used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with D-valine. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in the presence of a base like triethylamine.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can produce sulfonamide derivatives, while oxidation reactions can lead to the formation of sulfoxides or sulfones.
科学的研究の応用
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for studying various chemical reactions and interactions.
Medicine: It is used in the development of diagnostic assays and as a tool for studying enzyme activities.
Industry: The compound finds applications in the development of fluorescent dyes and sensors for various industrial processes.
作用機序
The mechanism of action of N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine involves its ability to interact with specific molecular targets through its sulfonamide group. The compound can bind to proteins and enzymes, altering their activity and allowing for their visualization through fluorescence. The dimethylamino group enhances the compound’s fluorescent properties, making it a valuable tool in various analytical techniques .
類似化合物との比較
Similar Compounds
Dansyl Chloride: A similar compound used for fluorescent labeling of amino acids and proteins.
Dansyl Amide: Another derivative with similar fluorescent properties.
Uniqueness
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine is unique due to its specific structure, which combines the fluorescent properties of the naphthalene ring with the biological activity of D-valine. This combination makes it particularly useful in applications where both fluorescence and biological activity are required.
特性
CAS番号 |
77426-54-1 |
|---|---|
分子式 |
C17H22N2O4S |
分子量 |
350.4 g/mol |
IUPAC名 |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)/t16-/m1/s1 |
InChIキー |
VULDIKGSZAUMHB-MRXNPFEDSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
正規SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


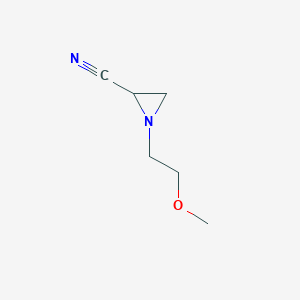
![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)



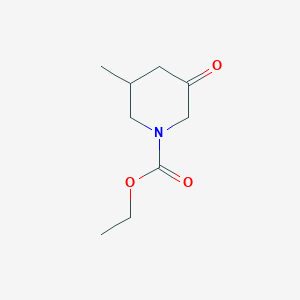
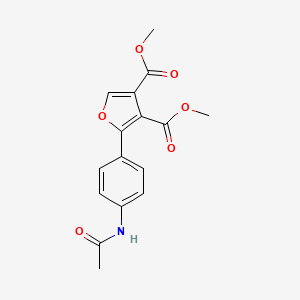
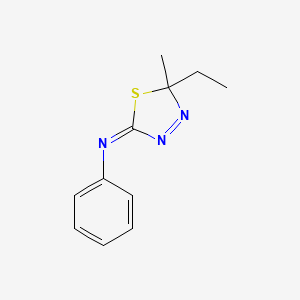
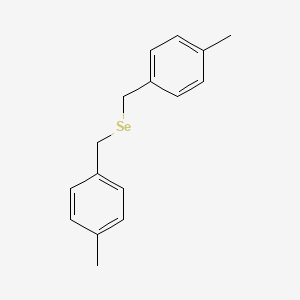
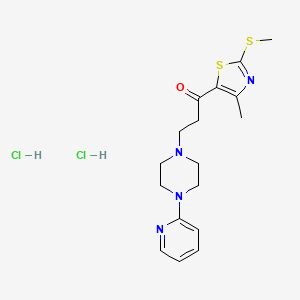


![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
